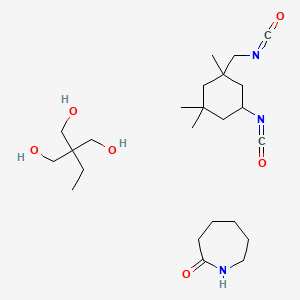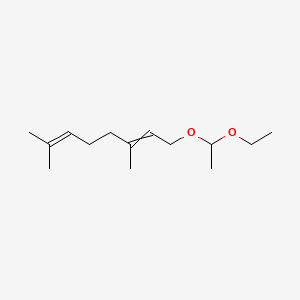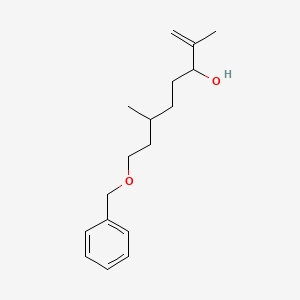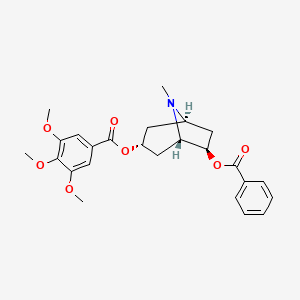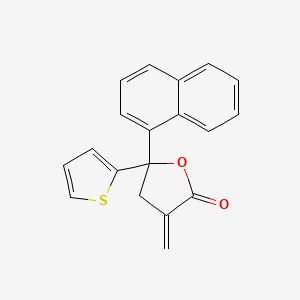![molecular formula C11H19BO2 B14463888 3-Methoxy-7-(methoxymethyl)-3-borabicyclo[3.3.1]non-6-ene CAS No. 69464-55-7](/img/structure/B14463888.png)
3-Methoxy-7-(methoxymethyl)-3-borabicyclo[3.3.1]non-6-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methoxy-7-(methoxymethyl)-3-borabicyclo[331]non-6-ene is a boron-containing bicyclic compound This compound is notable for its unique structure, which includes a boron atom integrated into a bicyclic framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-7-(methoxymethyl)-3-borabicyclo[3.3.1]non-6-ene typically involves the reaction of a suitable boron reagent with a bicyclic precursor. One common method involves the use of boronic acids or boronate esters in a Suzuki–Miyaura coupling reaction . This reaction is known for its mild conditions and high functional group tolerance, making it a popular choice for the synthesis of complex boron-containing compounds.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes the use of efficient catalytic systems, optimization of reaction conditions to maximize yield, and the implementation of purification techniques to ensure product purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methoxy-7-(methoxymethyl)-3-borabicyclo[3.3.1]non-6-ene can undergo various types of chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or borates.
Reduction: The compound can be reduced to form borohydrides.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as halides or organometallic compounds can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boronic acids, while reduction can produce borohydrides. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of products.
Applications De Recherche Scientifique
3-Methoxy-7-(methoxymethyl)-3-borabicyclo[3.3.1]non-6-ene has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in Suzuki–Miyaura coupling reactions.
Biology: Boron-containing compounds have been studied for their potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing into the use of boron compounds in drug delivery systems and as therapeutic agents.
Industry: The compound’s unique structure makes it a candidate for use in materials science, including the development of new polymers and catalysts.
Mécanisme D'action
The mechanism of action of 3-Methoxy-7-(methoxymethyl)-3-borabicyclo[3.3.1]non-6-ene involves its interaction with various molecular targets. The boron atom can form stable complexes with other molecules, facilitating reactions such as cross-coupling. The bicyclic structure provides rigidity and stability, which can influence the compound’s reactivity and selectivity in chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7-Methoxy-3-(methoxymethyl)-7-borabicyclo[3.3.1]non-3-ene
- 3-Azabicyclo[3.3.1]non-3-enes
- Bicyclo[3.3.1]nonane derivatives
Uniqueness
3-Methoxy-7-(methoxymethyl)-3-borabicyclo[3.3.1]non-6-ene is unique due to the presence of both methoxy and methoxymethyl groups, which can influence its chemical reactivity and potential applications. The incorporation of a boron atom into the bicyclic structure also distinguishes it from other similar compounds, providing unique properties that can be exploited in various fields of research and industry.
Propriétés
Numéro CAS |
69464-55-7 |
|---|---|
Formule moléculaire |
C11H19BO2 |
Poids moléculaire |
194.08 g/mol |
Nom IUPAC |
3-methoxy-7-(methoxymethyl)-3-borabicyclo[3.3.1]non-6-ene |
InChI |
InChI=1S/C11H19BO2/c1-13-8-11-4-9-3-10(5-11)7-12(6-9)14-2/h4,9-10H,3,5-8H2,1-2H3 |
Clé InChI |
ONHJGMWVRFGZND-UHFFFAOYSA-N |
SMILES canonique |
B1(CC2CC(C1)C=C(C2)COC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


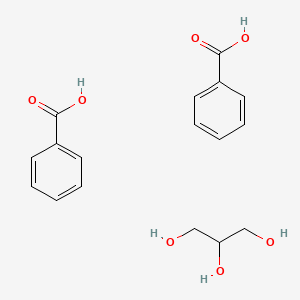
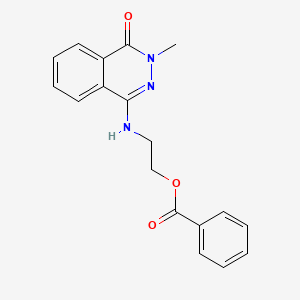
![O-[4-(Carboxymethoxy)-3,5-diiodophenyl]-3,5-diiodo-L-tyrosine](/img/structure/B14463814.png)
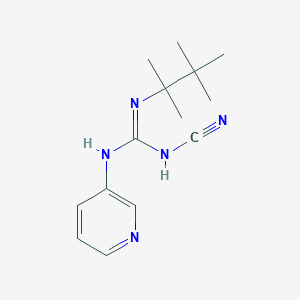
![1-Naphthalenesulfonic acid, 3-[[4-(acetylamino)phenyl]azo]-4-amino-5-hydroxy-, monosodium salt](/img/structure/B14463822.png)
